4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine
CAS No.: 1465173-77-6
Cat. No.: VC3071804
Molecular Formula: C13H16N2OS
Molecular Weight: 248.35 g/mol
* For research use only. Not for human or veterinary use.
![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine - 1465173-77-6](/images/structure/VC3071804.png)
Specification
CAS No. | 1465173-77-6 |
---|---|
Molecular Formula | C13H16N2OS |
Molecular Weight | 248.35 g/mol |
IUPAC Name | 4-(1,3-benzothiazol-2-yloxy)cyclohexan-1-amine |
Standard InChI | InChI=1S/C13H16N2OS/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13/h1-4,9-10H,5-8,14H2 |
Standard InChI Key | MDVMTPYEQJVFJJ-UHFFFAOYSA-N |
SMILES | C1CC(CCC1N)OC2=NC3=CC=CC=C3S2 |
Canonical SMILES | C1CC(CCC1N)OC2=NC3=CC=CC=C3S2 |
Introduction
Physical and Chemical Properties
Physical State and Appearance
4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine is likely to exist as a crystalline solid at room temperature, based on the properties of structurally similar benzothiazole derivatives. The compound would typically appear as a white to off-white powder, possibly with a slight yellowish tint due to the conjugated system in the benzothiazole portion. The crystalline nature would be influenced by intermolecular forces, including hydrogen bonding involving the amine group, π-π stacking interactions between benzothiazole rings, and potential dipole-dipole interactions from the ether and thiazole functionalities.
The melting point of this compound would likely fall within the range of 120-180°C, though this would need experimental confirmation. Factors affecting the melting point include crystal packing efficiency, hydrogen bonding networks, and molecular symmetry. The compound's appearance and physical state can also vary depending on the specific polymorphic form, which could have implications for its solubility, stability, and bioavailability if developed for pharmaceutical applications. Different synthetic routes or recrystallization conditions might yield different polymorphs with varying physical properties.
Solubility and Stability
The solubility profile of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine would reflect its mixed hydrophilic and lipophilic character. The compound is expected to display moderate to good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO). In contrast, its solubility in water would likely be limited due to the predominance of lipophilic moieties, though the presence of the amino group would enhance aqueous solubility compared to analogous compounds lacking this functionality. This solubility profile would influence formulation strategies if the compound were developed for pharmaceutical applications.
Table 1: Predicted Solubility Profile of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine
Solvent Type | Expected Solubility | Influencing Factors |
---|---|---|
Water | Limited | Presence of lipophilic benzothiazole and cyclohexyl groups |
Methanol | Good | Hydrogen bonding with amino group and ether oxygen |
Ethanol | Good | Similar interactions as methanol |
Acetone | Moderate | Dipole interactions with carbonyl group |
DMSO | Excellent | Strong hydrogen bonding capabilities |
Dichloromethane | Good | Solvation of lipophilic portions |
Hexane | Poor | Insufficient interaction with nonpolar solvent |
Acidic aqueous solutions | Enhanced | Protonation of amino group |
Regarding stability, the compound would likely demonstrate reasonable stability under standard storage conditions, though specific degradation pathways should be considered. The benzothiazole ring is generally stable but may be susceptible to oxidation, particularly at the sulfur atom. The ether linkage could potentially undergo cleavage under strongly acidic conditions or in the presence of certain nucleophiles. The primary amine functionality might react with electrophiles or undergo oxidation. Storage recommendations would include keeping the compound in a cool, dry place, protected from light, in tightly closed containers, and away from strong oxidizing agents or acids.
Spectroscopic Characteristics
The spectroscopic profile of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine would provide valuable information for structure confirmation and purity assessment. In the ultraviolet-visible (UV-Vis) spectrum, the compound would exhibit characteristic absorption bands associated with the benzothiazole chromophore, typically showing maxima in the range of 280-320 nm, with potential additional bands at longer wavelengths depending on the specific electronic transitions. These absorption characteristics could be utilized for quantitative analysis and stability studies.
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinctive patterns for structural confirmation. In the 1H NMR spectrum, the aromatic protons of the benzothiazole moiety would typically appear as a complex pattern in the δ 7.3-8.0 ppm range. The cyclohexyl protons would show signals in the aliphatic region (δ 1.2-2.2 ppm), with the protons adjacent to the oxygen and amino functionalities appearing at approximately δ 3.8-4.2 ppm and δ 2.8-3.2 ppm, respectively. The amino protons would likely present as a broad signal that might show temperature and concentration dependence.
The 13C NMR spectrum would display signals for the aromatic carbons of the benzothiazole system in the δ 120-170 ppm range, with the carbon at the 2-position of the thiazole ring (connected to the oxygen) potentially appearing around δ 160-170 ppm. The cyclohexyl carbons would register signals in the δ 20-50 ppm region, with the carbon bearing the amine functionality showing a characteristic shift around δ 45-50 ppm. Infrared spectroscopy would reveal distinctive bands for the N-H stretching of the primary amine (3300-3500 cm-1), C-O-C stretching of the ether linkage (1200-1300 cm-1), and various absorptions associated with the aromatic and heterocyclic systems.
Synthesis Methods
Traditional Synthetic Routes
Several synthetic approaches can be considered for the preparation of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine, drawing upon established methods for similar benzothiazole derivatives. A common synthetic strategy would involve a nucleophilic substitution reaction between 2-chlorobenzothiazole and 4-aminocyclohexanol, with appropriate protection of the amino group to prevent competing reactions. Recent advances in the synthesis of benzothiazole-based compounds have employed various reaction pathways, including diazo-coupling, Knoevenagel condensation, and Biginelli reactions, which might be adaptable for this target compound .
A practical synthetic route might proceed as follows: First, protection of 4-aminocyclohexanol using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The protected amino alcohol would then be deprotonated with a strong base like sodium hydride, followed by reaction with 2-chlorobenzothiazole to form the ether linkage. Finally, deprotection under appropriate conditions (acidic conditions for Boc, hydrogenolysis for Cbz) would yield the target compound. This approach leverages the nucleophilicity of the alkoxide and the electrophilicity of the 2-position in 2-chlorobenzothiazole, which is activated by the adjacent nitrogen atom.
Alternative approaches might include the Mitsunobu reaction between 2-hydroxybenzothiazole and protected 4-aminocyclohexanol, or palladium-catalyzed coupling reactions if suitable precursors are available. The choice of synthetic route would depend on factors such as starting material availability, scale requirements, and considerations of yield, purity, and environmental impact.
Modern Synthesis Approaches
Contemporary synthetic methodologies offer enhanced efficiency and sustainability for the preparation of compounds like 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine. Microwave-assisted synthesis, mentioned in recent literature on benzothiazole derivatives, represents a significant advancement that can accelerate reaction rates, improve yields, and reduce side product formation . This approach could be particularly valuable for the ether formation step, which traditionally might require extended heating under conventional conditions. The controlled energy input of microwave irradiation can facilitate more precise reaction control and potentially access reaction pathways that might be less favorable under conventional heating.
Flow chemistry presents another modern approach with considerable advantages for synthetic efficiency. Continuous flow processes allow for better control of reaction parameters, safer handling of potentially hazardous intermediates, and seamless integration with in-line purification systems. This methodology would be particularly beneficial for scaling up the synthesis of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine for larger-scale applications. Additionally, molecular hybridization techniques, which involve combining pharmacophoric features of different bioactive molecules, have been successfully applied to benzothiazole derivatives and could be valuable for designing analogs with enhanced properties .
Green Chemistry Considerations
The synthesis of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine presents opportunities for applying green chemistry principles to minimize environmental impact while maintaining synthetic efficiency. Solvent selection represents a critical area for improvement, as traditional organic syntheses often utilize hazardous solvents with significant environmental and health concerns. Alternative green solvents such as water, ethanol, 2-methyltetrahydrofuran, or solvent-free conditions could be explored, particularly for the nucleophilic substitution or ether formation reactions. Additionally, the use of catalysts that enhance reaction rates and selectivity could reduce energy requirements and waste generation.
Atom economy, a fundamental principle of green chemistry, can be optimized through careful selection of synthetic routes that incorporate most atoms from the starting materials into the final product. For 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine, approaches like the direct coupling of 2-hydroxybenzothiazole with appropriately functionalized cyclohexylamine derivatives might offer improved atom economy compared to methods requiring multiple protection-deprotection steps. Energy efficiency can be enhanced through technologies like microwave irradiation or photochemical methods, which can provide more targeted energy input compared to conventional heating.
Table 2: Green Chemistry Strategies for Synthesis of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine
Green Chemistry Principle | Implementation Strategy | Potential Benefits |
---|---|---|
Waste Prevention | One-pot multicomponent reactions | Reduced solvent usage and fewer purification steps |
Atom Economy | Direct coupling reactions with minimal protecting groups | Higher theoretical yield, less waste |
Safer Solvents | Replacement of halogenated solvents with ethanol or water | Reduced environmental and health hazards |
Energy Efficiency | Microwave-assisted synthesis | Shorter reaction times, lower energy consumption |
Catalysis | Heterogeneous catalysts for ether formation | Enhanced reactivity, catalyst recyclability |
Renewable Feedstocks | Bio-based starting materials where possible | Reduced dependence on petrochemicals |
Real-time Analysis | In-line monitoring for reaction optimization | Process efficiency, quality control |
The development of catalytic processes represents another avenue for greener synthesis. Heterogeneous catalysts that can be easily recovered and reused would reduce waste and improve process economics. These green chemistry considerations align with broader trends in pharmaceutical and fine chemical synthesis, where environmental impact and sustainability are increasingly recognized as important factors alongside traditional metrics like yield and purity.
Biological Activities and Applications
Pharmacological Properties
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Chromatographic methods represent essential tools for the analysis, purification, and quality control of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine. High-Performance Liquid Chromatography (HPLC) would likely serve as the primary analytical technique, with reverse-phase conditions using C18 or similar stationary phases being particularly suitable. A typical HPLC method might employ gradient elution with a mobile phase consisting of water and acetonitrile or methanol, possibly containing buffers such as ammonium acetate or formic acid to control pH and improve peak shape. Detection could be achieved using ultraviolet (UV) absorption at wavelengths corresponding to the benzothiazole chromophore (typically 280-320 nm), providing sensitive and selective analysis.
Ultra-High Performance Liquid Chromatography (UHPLC) would offer enhanced resolution and faster analysis compared to conventional HPLC, making it valuable for complex samples or high-throughput settings. For chiral analysis, which would be relevant if stereoisomers of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine are being investigated, chiral stationary phases or chiral additives in the mobile phase could be employed to separate and quantify individual stereoisomers. The specific method parameters would need optimization based on factors such as required sensitivity, selectivity, and sample matrix.
Thin Layer Chromatography (TLC) provides a simple and rapid method for qualitative analysis and reaction monitoring. Various mobile phase systems could be explored, with combinations of dichloromethane, methanol, and ammonia or triethylamine likely being effective for resolving 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine from related compounds or synthetic intermediates. Visualization could be achieved using UV light, iodine vapor, or specific spray reagents such as ninhydrin (for the amine functionality) or Dragendorff's reagent (for nitrogen-containing heterocycles). Gas Chromatography (GC) might also be applicable, particularly if derivatization of the amine group is performed to enhance volatility, though this would be more challenging than liquid chromatographic methods due to the compound's relatively high molecular weight and polarity.
Spectroscopic Methods
Spectroscopic techniques provide powerful tools for structural confirmation, purity assessment, and quantitative analysis of 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information through various experiments. 1H NMR would reveal the proton environment, with characteristic signals for the aromatic protons of the benzothiazole (δ 7.3-8.0 ppm), the cyclohexyl protons (δ 1.2-2.2 ppm), and the protons adjacent to the ether oxygen and amine functionalities. 13C NMR would provide complementary information about the carbon skeleton, with distinctive signals for the aromatic carbons, the carbon at the 2-position of the thiazole ring, and the various carbons of the cyclohexyl ring.
Mass spectrometry offers high sensitivity and specificity for identification and quantification. Electrospray ionization (ESI) in positive mode would be particularly suitable, as the amine functionality would readily form a protonated molecular ion. Tandem mass spectrometry (MS/MS) could provide structural confirmation through characteristic fragmentation patterns, likely including cleavage at the ether bond and fragmentation of the cyclohexylamine moiety. High-resolution mass spectrometry would enable accurate mass determination, providing confirmation of the molecular formula.
Infrared (IR) spectroscopy would reveal characteristic absorption bands for the functional groups present in 4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine, including N-H stretching from the primary amine (3300-3500 cm-1), C-O-C stretching from the ether linkage (1200-1300 cm-1), and various bands associated with the aromatic and heterocyclic systems. UV-visible spectroscopy would show absorption maxima characteristic of the benzothiazole chromophore, typically in the range of 280-320 nm with potential additional bands at longer wavelengths depending on specific electronic transitions. This technique could be used for quantitative analysis after appropriate method validation.
Regulatory Aspect | Considerations | Relevant Authorities |
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Chemical Inventory | Registration requirements based on production volume | EPA (US), ECHA (EU), METI (Japan) |
GHS Classification | Hazard categorization based on toxicological data | OSHA (US), ECHA (EU), UN GHS |
Research Exemptions | Special provisions for R&D quantities | Varies by jurisdiction |
Transport Regulations | Classification for shipping and handling | DOT (US), ADR (EU), IATA (international) |
Pharmaceutical Regulations | Additional requirements if developed as drug candidate | FDA (US), EMA (EU), PMDA (Japan) |
Intellectual Property | Patent considerations for novel compounds | USPTO (US), EPO (EU), JPO (Japan) |
It's important to note that regulatory status is dynamic and subject to change as new data becomes available or as regulations evolve. Maintaining compliance would require ongoing monitoring of regulatory developments and periodic reassessment of the compound's status under applicable frameworks. For research purposes, following the prudent practices designated for chemicals of similar structure and hazard profile would be appropriate until specific regulatory determinations are made.
Current Research and Future Perspectives
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